

# How to determine the degree of labeling for Atto 565 NHS ester

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## Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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## Technical Support Center: Atto 565 NHS Ester

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the degree of labeling (DOL) for proteins conjugated with **Atto 565 NHS ester**.

## Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.<sup>[1]</sup> It is a critical parameter for ensuring the quality and consistency of fluorescently labeled proteins. An optimal DOL is crucial for the success of downstream applications. Over-labeling can lead to protein aggregation, loss of biological activity, and potential fluorescence quenching, while under-labeling may result in a weak signal and reduced sensitivity.

Q2: What is the optimal DOL for an antibody labeled with **Atto 565 NHS ester**?

The optimal DOL can vary depending on the specific antibody and the intended application. However, a general guideline for antibodies is a DOL ranging from 2 to 7. It is recommended to perform a titration experiment to determine the optimal dye-to-protein molar ratio for your specific protein and application.

Q3: What buffer conditions are recommended for labeling with **Atto 565 NHS ester**?

For efficient labeling, it is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[\[2\]](#)[\[3\]](#)[\[4\]](#) A bicarbonate buffer (0.1 M, pH 8.3) is commonly recommended for the labeling reaction.[\[2\]](#) The pH should be maintained between 8.0 and 9.0 to ensure that the primary amino groups on the protein are deprotonated and available for reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q4: How should I remove unconjugated Atto 565 dye after the labeling reaction?

Unconjugated dye must be removed to ensure accurate determination of the DOL and to prevent background fluorescence in subsequent experiments.[\[1\]](#) Gel permeation chromatography, such as with a Sephadex G-25 column, is a common and effective method for separating the labeled protein from the free dye.[\[2\]](#)[\[4\]](#) Dialysis is another suitable option.[\[1\]](#)

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Low Degree of Labeling (DOL)	Low protein concentration: Labeling efficiency decreases at protein concentrations below 2 mg/mL.[2]	Concentrate the protein solution to 2-10 mg/mL before labeling.[5]
Presence of primary amines in the buffer: Buffers containing Tris or glycine will compete with the protein for the NHS ester.	Dialyze the protein against a suitable amine-free buffer, such as PBS, before adjusting the pH for labeling.[2][4]	
Hydrolysis of the NHS ester: Atto 565 NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.	Prepare the dye stock solution immediately before use in a dry, amine-free solvent like DMSO or DMF.[3][4] Avoid repeated freeze-thaw cycles of the dye stock.	
Incorrect pH of the reaction buffer: The pH needs to be between 8.0 and 9.0 for optimal reaction.	Verify and adjust the pH of the protein solution to 8.3 using a bicarbonate buffer.[2]	
High Degree of Labeling (DOL) / Protein Precipitation	Excessive molar ratio of dye to protein: Using too much dye can lead to over-labeling and protein aggregation.	Optimize the dye-to-protein molar ratio by performing a titration. Start with a lower ratio and incrementally increase it.
Prolonged reaction time: While the reaction is often complete within an hour, extended incubation can sometimes lead to higher labeling. For Atto 565, some protocols suggest up to 18 hours.[3]	Monitor the reaction and consider shorter incubation times if over-labeling is an issue.	

Inaccurate DOL Calculation	Presence of unconjugated dye: Free dye will absorb light and lead to an overestimation of the DOL.	Ensure complete removal of unconjugated dye using gel filtration or dialysis.[1]
Incorrect spectrophotometer readings: Inaccurate absorbance measurements will lead to an incorrect DOL.	Ensure the spectrophotometer is properly calibrated and that the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample if necessary.	
Use of incorrect extinction coefficients or correction factor.	Use the correct molar extinction coefficients for your specific protein and Atto 565, as well as the appropriate correction factor.	

## Quantitative Data Summary

For accurate calculation of the Degree of Labeling, the following quantitative data for Atto 565 and a typical Immunoglobulin G (IgG) antibody are required.

Parameter	Value	Source
Atto 565 Molar Extinction Coefficient ( $\epsilon_{\text{dye}}$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup> at 564 nm	[2][6][7]
Atto 565 Correction Factor (CF280)	0.12	[2]
IgG Molar Extinction Coefficient ( $\epsilon_{\text{protein}}$ )	210,000 M <sup>-1</sup> cm <sup>-1</sup> at 280 nm	
IgG Molecular Weight	~150,000 g/mol	[8][9][10][11]

## Experimental Protocol: Determining the Degree of Labeling

This protocol provides a detailed methodology for calculating the DOL of an IgG antibody labeled with **Atto 565 NHS ester**.

#### 1. Materials:

- Atto 565-labeled IgG conjugate (purified from free dye)
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer
- Quartz cuvettes

#### 2. Procedure:

- Dilute the purified Atto 565-labeled IgG conjugate in PBS to a concentration that gives an absorbance reading at the dye's maximum absorption wavelength ( $A_{\text{max}}$ ) between 0.1 and 1.0.
- Measure the absorbance of the diluted conjugate at 280 nm ( $A_{280}$ ) and at 564 nm ( $A_{\text{max}}$  for Atto 565).

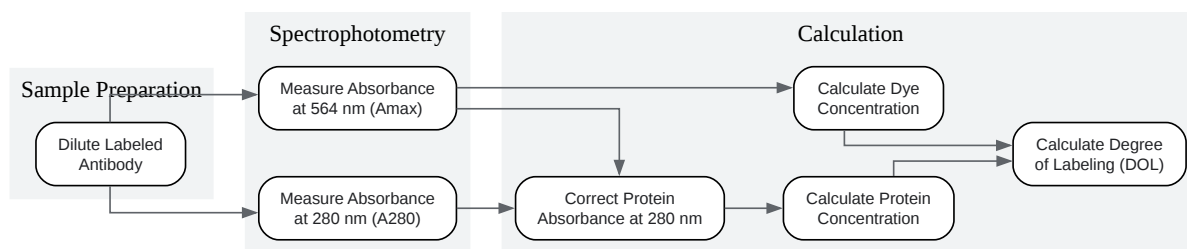
#### 3. Calculations:

- a. Calculate the concentration of the dye ( $C_{\text{dye}}$ ):
- b. Calculate the corrected absorbance of the protein at 280 nm ( $A_{\text{protein}}$ ):

The dye also absorbs light at 280 nm, so its contribution to the  $A_{280}$  reading must be subtracted.

- c. Calculate the concentration of the protein ( $C_{\text{protein}}$ ):
- d. Calculate the Degree of Labeling (DOL):

## Experimental Workflow



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Caption: Workflow for determining the Degree of Labeling (DOL).

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